molecular formula C6H6ClNO B14850155 3-Chloro-5-methylpyridin-2-OL

3-Chloro-5-methylpyridin-2-OL

Cat. No.: B14850155
M. Wt: 143.57 g/mol
InChI Key: KLVFORUYPICYKX-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyridin-2-OL is a chemical compound with the molecular formula C6H6ClNO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylpyridin-2-OL can be achieved through several methods. One common approach involves the chlorination of 5-methylpyridin-2-OL. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. For example, 3-methylpyridine-1-oxide can be reacted with phosgene in the presence of a base to yield the desired product . This method allows for the large-scale production of the compound with high efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylpyridin-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

3-Chloro-5-methylpyridin-2-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylpyridin-2-OL involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-methylpyridin-3-OL
  • 5-Chloro-2-methylpyridin-3-OL
  • 5-Bromo-3-methylpyridin-2-OL

Uniqueness

3-Chloro-5-methylpyridin-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C6H6ClNO

Molecular Weight

143.57 g/mol

IUPAC Name

3-chloro-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(7)6(9)8-3-4/h2-3H,1H3,(H,8,9)

InChI Key

KLVFORUYPICYKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1)Cl

Origin of Product

United States

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